N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 941952-21-2
VCID: VC4387071
InChI: InChI=1S/C23H20N2O4S2/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Molecular Formula: C23H20N2O4S2
Molecular Weight: 452.54

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

CAS No.: 941952-21-2

Cat. No.: VC4387071

Molecular Formula: C23H20N2O4S2

Molecular Weight: 452.54

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide - 941952-21-2

Specification

CAS No. 941952-21-2
Molecular Formula C23H20N2O4S2
Molecular Weight 452.54
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Standard InChI InChI=1S/C23H20N2O4S2/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26)
Standard InChI Key VTDIAKFFWPFUJW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three key moieties:

  • A benzothiazole ring substituted at the 2-position with a phenyl group.

  • A propanamide linker connecting the benzothiazole-phenyl unit to a sulfonyl group.

  • A 4-methoxyphenylsulfonyl group, which confers electron-withdrawing properties and influences reactivity.

The benzothiazole system is aromatic and planar, enabling π-π stacking interactions with biological targets, while the sulfonyl group enhances solubility and stabilizes adjacent functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₀N₂O₄S₂
Molecular Weight452.54 g/mol
CAS Number941952-21-2
IUPAC NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves a multi-step sequence:

Step 1: Formation of Benzothiazole Core
The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions. For example, refluxing 3-nitrophenylthiourea with bromine in acetic acid yields 2-aminobenzothiazole intermediates.

Step 2: Sulfonylation
The 4-methoxyphenylsulfonyl group is introduced using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to deprotonate reactive sites. This step typically occurs in dichloromethane at 0–25°C.

Step 3: Amide Coupling
The propanamide linker is formed via coupling between 3-((4-methoxyphenyl)sulfonyl)propanoic acid and the benzothiazole-phenyl amine using carbodiimide reagents (e.g., EDC/HOBt). Yields are optimized by controlling solvent polarity (e.g., DMF) and reaction temperature (60–80°C).

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, reflux, 12 h65–70
Sulfonylation4-MeOPhSO₂Cl, Et₃N, CH₂Cl₂80–85
AmidationEDC, HOBt, DMF, 70°C75–80

Chemical Reactivity and Stability

Functional Group Interactions

The compound’s reactivity is governed by its functional groups:

  • Benzothiazole Ring: Resistant to electrophilic substitution due to electron-deficient nature but susceptible to nucleophilic attack at the 2-position under basic conditions.

  • Sulfonyl Group: Stabilizes adjacent carbonyl groups via electron withdrawal, reducing hydrolysis rates. Stable in acidic media (pH 2–6) but prone to reduction with LiAlH₄.

  • Methoxy Group: Directs electrophilic substitution to the para position in the phenyl ring and resists demethylation under mild conditions.

Degradation Pathways

  • Hydrolysis: The propanamide bond hydrolyzes under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 3-((4-methoxyphenyl)sulfonyl)propanoic acid and 3-(benzo[d]thiazol-2-yl)aniline.

  • Oxidation: The benzothiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives in the presence of H₂O₂ or mCPBA.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, benzothiazole H-2),

    • δ 7.85–7.40 (m, 8H, aromatic protons),

    • δ 3.85 (s, 3H, OCH₃),

    • δ 3.10 (t, 2H, SO₂CH₂),

    • δ 2.65 (t, 2H, COCH₂).

  • ¹³C NMR:

    • 167.8 ppm (amide carbonyl),

    • 162.1 ppm (sulfonyl-attached quaternary carbon),

    • 114–155 ppm (aromatic carbons).

Infrared Spectroscopy (IR)

Key absorptions include:

  • 1650 cm⁻¹ (amide C=O stretch),

  • 1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric and symmetric SO₂ stretches),

  • 1250 cm⁻¹ (C-O-C methoxy group).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 453.1 [M+H]⁺,

  • Fragmentation peaks at m/z 310 (benzothiazole-phenyl ion) and m/z 143 (4-methoxyphenylsulfonyl).

ActivityTargetEfficacy (IC₅₀/MIC)Source
AnticancerTubulin/Mitochondria2.5–5.0 µM
AntibacterialDHFR8–16 µg/mL

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